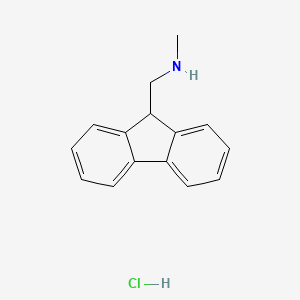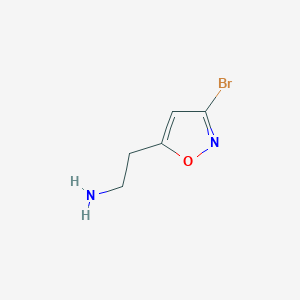![molecular formula C22H22ClN3O2S B1650664 1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] CAS No. 1189705-45-0](/img/structure/B1650664.png)
1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] is a complex heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a quinoxaline moiety, a nitrogen-containing heterocycle, adds to its significance in various scientific fields.
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The spiro linkage is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] undergoes various chemical reactions, including:
Scientific Research Applications
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . The compound’s ability to induce oxidative stress and inhibit key enzymes also contributes to its biological effects .
Comparison with Similar Compounds
1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Carbadox: Another veterinary antibiotic with a quinoxaline core.
The uniqueness of 1-[(3-chlorophenyl)sulfonyl]-7’-methyl-5’H-spiro[piperidine-4,4’-pyrrolo[1,2-a]quinoxaline] lies in its spiro linkage and the presence of a sulfonyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1189705-45-0 |
|---|---|
Molecular Formula |
C22H22ClN3O2S |
Molecular Weight |
427.9 |
IUPAC Name |
1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine] |
InChI |
InChI=1S/C22H22ClN3O2S/c1-16-7-8-20-19(14-16)24-22(21-6-3-11-26(20)21)9-12-25(13-10-22)29(27,28)18-5-2-4-17(23)15-18/h2-8,11,14-15,24H,9-10,12-13H2,1H3 |
InChI Key |
DQZFHGAUAVYABR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCN(CC4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)ethyl-[3-(2-methoxyanilino)-3-oxopropyl]-methylazanium;chloride](/img/structure/B1650581.png)
![3-[2-(1-cyclopentylpiperidin-2-yl)ethyl]-6-fluoroquinazolin-4(3H)-one](/img/structure/B1650583.png)
![N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyrazol-1-ylpropanamide](/img/structure/B1650585.png)
![3-[2-(2-fluoro-4-methoxybenzyl)-5-oxo-2-pyrrolidinyl]-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B1650587.png)
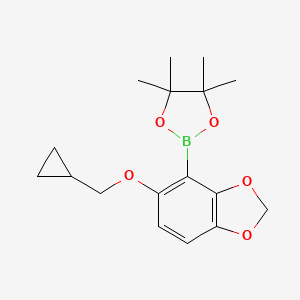
![7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1650590.png)
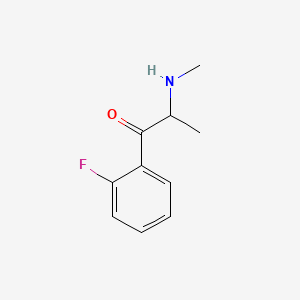
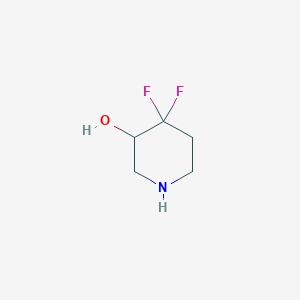
![Benzo[b]thiophene-3-acetic acid, 5-methyl-, methyl ester](/img/structure/B1650594.png)
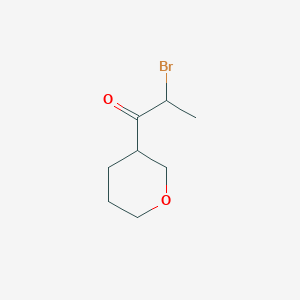
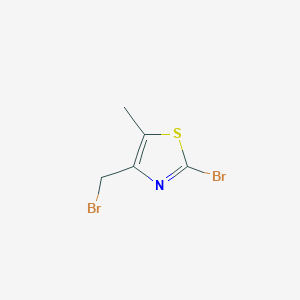
![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1650599.png)
